molecular formula C22H26N5O3PS B2547705 (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide CAS No. 306281-26-5

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide

Cat. No. B2547705
CAS RN: 306281-26-5
M. Wt: 471.52
InChI Key: RBMHEKUGMXQFQZ-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide is a useful research compound. Its molecular formula is C22H26N5O3PS and its molecular weight is 471.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-P,P-dimorpholinophosphinic amide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis

  • Ytterbium complexes, featuring 1,3,4-thiadiazole amides, are effective in catalyzing styrene hydrophosphination and hydroamination, yielding anti-Markovnikov monoaddition products (Basalov et al., 2014).

Antioxidant Activity

  • Novel 1,3,4-thiadiazole amide derivatives containing protocatechuic acid moiety exhibit significant antioxidant potential, as assessed by DPPH and ABTS assays (Jakovljević et al., 2019).

Synthesis and Structural Analysis

  • A study described the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine, demonstrating the versatility of 1,3,4-thiadiazole derivatives in chemical synthesis (Fathalla et al., 2002).

Anticancer and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds show promising DNA protective abilities and antimicrobial activity against specific strains, along with cytotoxicity against cancer cell lines (Gür et al., 2020).

Pharmaceutical Applications

  • Various studies focus on the synthesis of 1,3,4-thiadiazole derivatives for potential use as antitubercular, antiviral, and anticancer agents, highlighting the pharmaceutical significance of this class of compounds. Examples include the work on antitubercular activity by Taj et al. (2014) and the study on HDAC inhibitors as anticancer agents by Nam et al. (2014).

Chemical Reactivity and Mechanistic Studies

  • Research into the reactivity of thiadiazole amides and related compounds provides insights into their potential applications in organic synthesis and drug design. For instance, the work on Lewis base/Brønsted acid cocatalysis for thiocyanation by Qumruddeen et al. (2020) demonstrates their versatility in chemical reactions.

Corrosion Inhibition

  • The study of thiazole and thiadiazole derivatives, including their potential as corrosion inhibitors of iron, highlights their industrial application. Kaya et al. (2016) provided insights into this application through quantum chemical and molecular dynamics simulation studies.

Insecticidal Activity

  • The synthesis and biological evaluation of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides revealed a new class of insecticidal molecules, demonstrating the potential use of thiadiazole derivatives in pest management (Eckelbarger et al., 2017).

properties

IUPAC Name

(Z)-N-dimorpholin-4-ylphosphoryl-2,3-diphenyl-1,2,4-thiadiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N5O3PS/c28-31(25-11-15-29-16-12-25,26-13-17-30-18-14-26)24-22-23-21(19-7-3-1-4-8-19)27(32-22)20-9-5-2-6-10-20/h1-10H,11-18H2/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHEKUGMXQFQZ-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1P(=O)(/N=C\2/N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N5O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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